molecular formula C9H12N6 B1488597 N1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine CAS No. 1706441-01-1

N1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Cat. No.: B1488597
CAS No.: 1706441-01-1
M. Wt: 204.23 g/mol
InChI Key: KBBHQULGNHCCOG-UHFFFAOYSA-N
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Description

N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine is a heterocyclic compound that features both pyrazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N’-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine is unique due to the presence of both pyrazole and pyridazine rings, which confer specific chemical and biological properties. This structural complexity allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

CAS No.

1706441-01-1

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

IUPAC Name

N'-(6-pyrazol-1-ylpyridazin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H12N6/c10-4-6-11-8-2-3-9(14-13-8)15-7-1-5-12-15/h1-3,5,7H,4,6,10H2,(H,11,13)

InChI Key

KBBHQULGNHCCOG-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NCCN

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NCCN

Origin of Product

United States

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